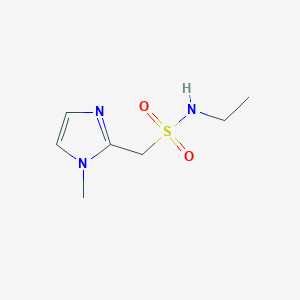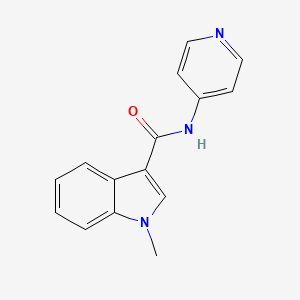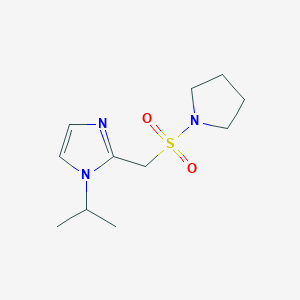
1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an isopropyl group, a pyrrolidin-1-ylsulfonyl group, and a methyl group attached to the imidazole ring
Vorbereitungsmethoden
The synthesis of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the isopropyl group: This step involves the alkylation of the imidazole ring using isopropyl halides under basic conditions.
Attachment of the pyrrolidin-1-ylsulfonyl group: This is done by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, including catalysts, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the isopropyl and pyrrolidin-1-ylsulfonyl groups, resulting in different chemical and biological properties.
2-Phenylimidazole: Contains a phenyl group instead of the isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-2-methylimidazole: Similar structure but without the pyrrolidin-1-ylsulfonyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C11H19N3O2S |
|---|---|
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
1-propan-2-yl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2)14-8-5-12-11(14)9-17(15,16)13-6-3-4-7-13/h5,8,10H,3-4,6-7,9H2,1-2H3 |
InChI-Schlüssel |
PKBWUQSHJNGYAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN=C1CS(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


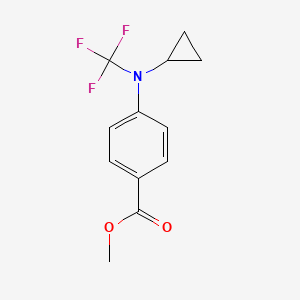
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
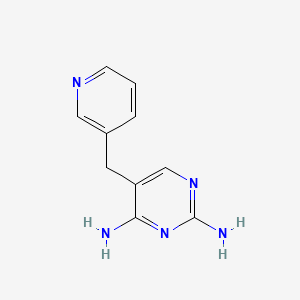
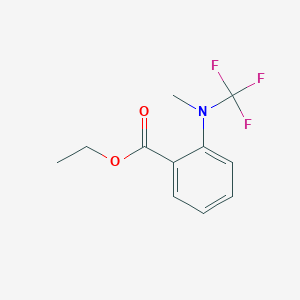
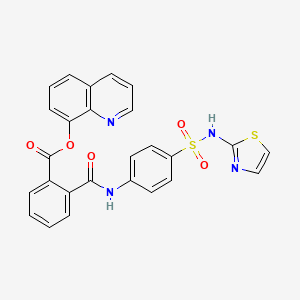
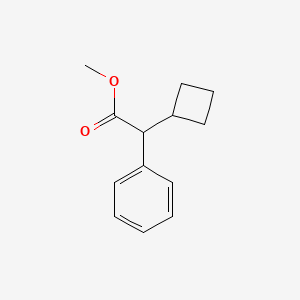
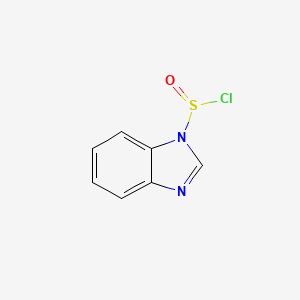
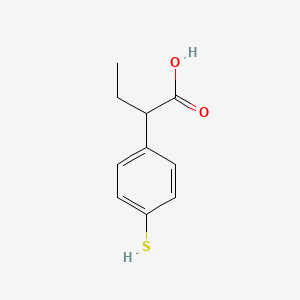
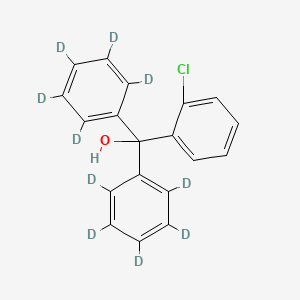
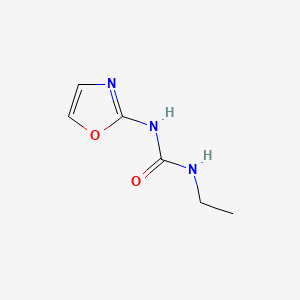

![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
